O=C1C(C)(C)OC(C=CC=N2)=C2N1
. It is also known to be a key intermediate of Fostamatinib, a medication approved by the U.S. Food and Drug Administration since 2018 for the treatment of chronic immune thrombocytopenia (ITP) . C9H10N2O2
. The InChI representation of the molecule is 1S/C9H10N2O2/c1-9(2)8(12)11-7-6(13-9)4-3-5-10-7/h3-5H,1-2H3,(H,10,11,12)
. 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a complex organic compound characterized by its unique structural features that incorporate elements from pyridine, oxazine, and morpholine. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. The chemical structure is defined by its molecular formula and a molecular weight of approximately 440.4 g/mol. It is commonly referenced by its CAS number 88809-69-2.
The compound is classified under a category of heterocyclic compounds, specifically those containing nitrogen and oxygen in their rings. It is synthesized through various organic reactions involving starting materials such as 2-aminopyridine and chloroacetyl chloride, leading to derivatives that exhibit diverse pharmacological properties. The classification of this compound aligns it with other biologically active heterocycles that are being explored for therapeutic applications.
The synthesis of 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions:
These methods are optimized for industrial production to ensure efficiency and reproducibility in generating the compound for further research and application .
The molecular structure of 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one features a fused ring system that includes both nitrogen and oxygen heteroatoms. Key structural data includes:
The complex arrangement of atoms allows for various interactions with biological targets, which is critical for its pharmacological properties .
The compound can participate in several types of chemical reactions:
Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions are typically controlled to maintain stability and prevent unwanted side reactions .
The mechanism of action for 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one primarily involves its interaction with specific biological targets such as enzymes or receptors implicated in cancer progression. Studies have shown that compounds within this class can induce apoptosis in cancer cells by targeting pathways associated with cell survival and proliferation.
For instance, it has been noted that these compounds can inhibit the NF-kB signaling pathway, which plays a crucial role in oncogenesis and tumor evasion . The detailed mechanism often involves binding interactions facilitated by hydrogen bonds and hydrophobic contacts with target proteins.
The physical properties of 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to moisture or extreme pH levels. The compound's reactivity profile allows it to engage in various chemical transformations useful for synthetic applications .
The primary application of 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one lies in medicinal chemistry as a potential therapeutic agent against cancer. Its ability to induce apoptosis in hepatocellular carcinoma cells has been particularly noted, making it a candidate for further development in oncology . Additionally, research into its derivatives continues to explore broader applications in pharmacology due to their diverse biological activities.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: